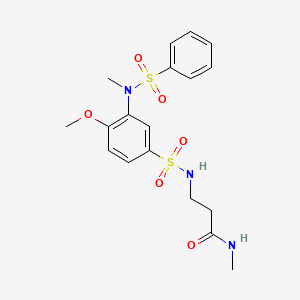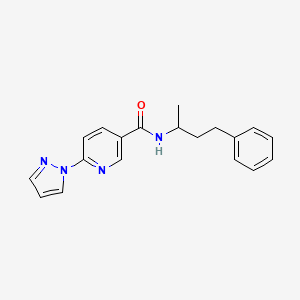
N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an important precursor in the biosynthesis of the coenzymes NAD and NADP. Nicotinamide derivatives have been extensively studied due to their biological significance and potential therapeutic applications. The compound is structurally related to the compounds discussed in the provided papers, which explore various nicotinamide derivatives and their synthesis, molecular structures, and potential applications, particularly in the field of antimycobacterial activity and supramolecular chemistry .
Synthesis Analysis
The synthesis of nicotinamide derivatives can involve various chemical reactions, as demonstrated in the papers. For instance, one study describes the synthesis of a series of N1-nicotinoyl-3-(4'-hydroxy-3'-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines, which are synthesized by reacting isoniazid with chalcones . Another paper details the synthesis of nicotinamide, thieno[2,3-b]pyridine, and other derivatives by reacting N-1-Naphthyl-3-oxobutanamide with different reagents . These methods could potentially be adapted to synthesize the compound "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The papers discuss the characterization of these compounds using analytical and spectral data . Additionally, the study of multicomponent crystals of nicotinamide with nitrogen-containing aromatic dicarboxylic acids reveals the formation of various supramolecular synthons, which are essential for understanding the stability and interactions of these molecules in the solid state . These findings can provide insights into the molecular structure of "this compound" and its potential intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of nicotinamide derivatives is highlighted by their ability to undergo various reactions. For example, the synthesized pyridine derivatives can further react with hydrazine hydrate, formamide, and other reagents to yield a diverse range of compounds . These reactions are indicative of the versatile chemistry of nicotinamide derivatives and suggest that "this compound" may also participate in a variety of chemical transformations, which could be exploited for the development of new pharmaceuticals or materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structures. The antimycobacterial activity of the synthesized pyrazolines, for instance, is determined by their minimum inhibitory concentrations against Mycobacterium tuberculosis, which is a measure of their biological potency . The thermal studies and crystallography of multicomponent crystals provide additional information on the stability and solid-state properties of these compounds . These studies can be used as a reference to predict the properties of "this compound" and to guide further research and applications.
科学的研究の応用
Corrosion Inhibition and Material Science
A study on nicotinamide derivatives, including compounds structurally related to N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide, demonstrated their corrosion inhibition effect on mild steel in hydrochloric acid solution. This research indicates potential applications in material science, particularly in protecting metals from corrosion in acidic environments (Chakravarthy, Mohana, & Kumar, 2014).
Antifungal and Insecticidal Activities
Derivatives of the compound have been synthesized and shown to possess significant antifungal activity against various fungal strains affecting crops and fruits. This suggests a potential application in the development of new antifungal agents for agricultural use. Moreover, some derivatives displayed insecticidal activities, providing a basis for further research into pest control solutions (Liu et al., 2020).
Biological Activities and Drug Discovery
Research into N-substitutedphenyl-2-pyrazolylnicotinamides, closely related to the compound , revealed that these molecules exhibit a range of biological activities. Preliminary bioassay tests indicated obvious insecticidal and fungicidal activities at certain concentrations. This highlights the compound's relevance in drug discovery and the development of new agrochemicals (Shang, Liu, Wang, & Li, 2019).
Pharmaceutical Research and Development
Studies on nicotinamide and pyrazinamide derivatives, including structural analyses and interaction studies, contribute to our understanding of their potential pharmaceutical applications. These compounds' interactions with biological targets can inform the development of new drugs, particularly those targeting metabolic pathways or specific enzymes (Jarzembska et al., 2017).
Metabolic and Cellular Research
Research on the metabolic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, closely related to this compound, provides insight into cellular bioenergetics and NAD+ salvage pathways. This has implications for understanding and treating various diseases, including cancer, through metabolic modulation (Tolstikov et al., 2014).
特性
IUPAC Name |
N-(4-phenylbutan-2-yl)-6-pyrazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-15(8-9-16-6-3-2-4-7-16)22-19(24)17-10-11-18(20-14-17)23-13-5-12-21-23/h2-7,10-15H,8-9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZZPFZDWYAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


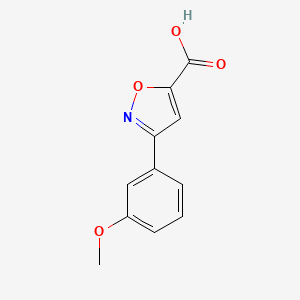

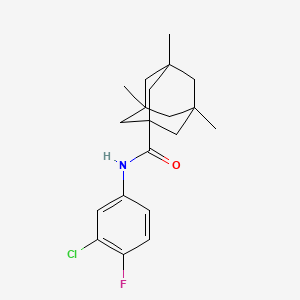
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2548946.png)
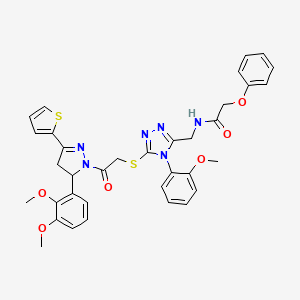
![2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one](/img/structure/B2548952.png)
![1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2548953.png)
![2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B2548954.png)
![8-chloro-2-(cyclopropylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2548955.png)
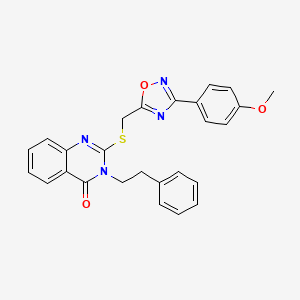
![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2548958.png)
